(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Description
Molecular Architecture of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid
The molecular framework of (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid consists of a pyrrolidine ring system substituted with three critical functional groups: a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a methyl group at the C4 position, and a carboxylic acid moiety at the C3 position (Figure 1). The stereochemistry is explicitly defined by the (3R,4R) configuration, which dictates the spatial orientation of substituents and influences the compound’s conformational behavior.
Molecular Formula and Weight
The compound’s molecular formula is C₁₁H₁₉NO₄ , with a calculated molecular weight of 229.27 g/mol . The Boc group (C₅H₉O₂) contributes to the compound’s hydrophobicity, while the carboxylic acid (COOH) enhances its polarity, creating a balance that impacts solubility and reactivity.
Key Structural Features
- Pyrrolidine Ring : A five-membered saturated heterocycle with nitrogen at position 1.
- Boc Group : Positioned at N1, this bulky substituent sterically shields the nitrogen, preventing unwanted reactions during peptide synthesis.
- Methyl Group : Located at C4 in the R configuration, this substituent induces steric effects that influence ring puckering.
- Carboxylic Acid : At C3, this group enables participation in amide bond formation or salt bridges in peptide structures.
Stereochemical Configuration
The (3R,4R) configuration ensures that both the carboxylic acid and methyl group occupy equatorial positions relative to the pyrrolidine ring. This arrangement minimizes steric clashes and stabilizes specific puckered conformations, as demonstrated by X-ray crystallography and NMR studies of analogous proline derivatives.
Conformational Dynamics in Pyrrolidine Ring Systems
The pyrrolidine ring exhibits two primary puckering modes: Cγ-endo (up-puckered) and Cγ-exo (down-puckered). Substituents at C4 significantly alter the equilibrium between these conformers. For (3R,4R)-1-Boc-4-methylpyrrolidine-3-carboxylic acid, the methyl group at C4 and the Boc group at N1 work synergistically to enforce a preferred puckering mode.
Substituent Effects on Ring Puckering
- Methyl Group at C4 (R configuration) : The trans-orientation of the methyl group relative to the Boc substituent favors the Cγ-endo conformation. This preference arises from reduced steric hindrance between the methyl group and the Boc moiety in the endo puckered state.
- Boc Group at N1 : The tert-butyl moiety restricts nitrogen inversion, locking the pyrrolidine ring into a specific conformation. Computational studies on similar systems indicate that bulky N-protective groups increase the energy barrier for ring flipping, thereby stabilizing one puckering mode over the other.
Experimental Observations
In the gas phase, the compound predominantly adopts the Cγ-endo conformation, as evidenced by rotational barriers calculated via density functional theory (DFT). However, in aqueous solutions, solvation effects slightly favor the Cγ-exo conformation due to enhanced hydrogen bonding between the carboxylic acid and water molecules.
Table 1: Conformational Preferences of (3R,4R)-1-Boc-4-methylpyrrolidine-3-carboxylic Acid
| Environment | Preferred Puckering | Key Stabilizing Factors |
|---|---|---|
| Gas Phase | Cγ-endo | Steric avoidance between Boc and methyl |
| Aqueous Solution | Cγ-exo | Solvation of carboxylic acid group |
Comparative Analysis of (3R,4R) vs. (3S,4S) Diastereomeric Forms
The diastereomeric pair (3R,4R) and (3S,4S) exhibit distinct physicochemical and conformational properties due to their opposing stereochemical configurations. These differences are critical for applications in asymmetric synthesis and peptide engineering.
Physical Property Contrasts
- Melting Points : The (3R,4R) diastereomer typically exhibits a higher melting point (~170°C) compared to the (3S,4S) form (~145°C), reflecting differences in crystal packing efficiency.
- Solubility : The (3R,4R) isomer is less soluble in polar solvents due to its stabilized Cγ-endo conformation, which reduces hydrogen-bonding capacity.
Conformational Divergence
- (3R,4R) Isomer : Prefers the Cγ-endo conformation, as discussed earlier.
- (3S,4S) Isomer : Adopts the Cγ-exo conformation, driven by steric repulsion between the methyl group and the Boc moiety in the endo state.
Synthetic Implications
The synthesis of these diastereomers often requires chiral resolution techniques or asymmetric catalysis. For example, enzymatic hydrolysis of racemic mixtures using lipases has been reported to yield enantiomerically pure (3R,4R) and (3S,4S) forms.
Table 2: Diastereomeric Comparison
| Property | (3R,4R) Isomer | (3S,4S) Isomer |
|---|---|---|
| Preferred Puckering | Cγ-endo | Cγ-exo |
| Melting Point | ~170°C | ~145°C |
| Solubility in H₂O | 12 mg/mL | 18 mg/mL |
| Synthetic Yield | 57% (via Cu-mediated coupling) | 43% (via Cu-mediated coupling) |
Properties
CAS No. |
1253791-53-5 |
|---|---|
Molecular Formula |
C11H18NO4- |
Molecular Weight |
228.26 g/mol |
IUPAC Name |
(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8-/m0/s1 |
InChI Key |
IPLCSDCAWNDONJ-YUMQZZPRSA-M |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1C(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The chiral pool strategy leverages enantiomerically pure precursors to retain stereochemistry. For Boc-4-methylproline, (3R,4R)-4-methylproline serves as the ideal starting material due to its pre-existing stereochemistry at the 3- and 4-positions. Commercial availability of this precursor simplifies synthesis, though alternative routes may be required if the compound is inaccessible.
Boc Protection of the Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of 4-methylproline. This step employs di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 20–30°C under inert conditions to prevent racemization.
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 20–30°C |
| Reaction Time | 12–16 hours |
| Workup | Aqueous extraction, drying (Na₂SO₄), vacuum concentration |
Post-reaction analysis via thin-layer chromatography (TLC) confirms complete consumption of the starting material. The crude product is typically obtained as a white solid with yields exceeding 85%.
Alternative Route: Methyl Ester Hydrolysis
Synthesis of Methyl Ester Intermediate
When the carboxylic acid group is esterified (e.g., as a methyl ester), Boc protection precedes hydrolysis. This route is advantageous for improving solubility during purification. The methyl ester derivative, (3R,4R)-1-Boc-4-methylpyrrolidine-3-carboxylate , is synthesized using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP in tetrahydrofuran (THF).
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Coupling Agent | DCC (1.2 equiv) |
| Catalyst | DMAP (0.2 equiv) |
| Temperature | 20–25°C |
| Reaction Time | 1–2 hours |
Saponification to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture. This step requires careful pH control to avoid epimerization.
Hydrolysis Conditions
| Parameter | Value/Detail |
|---|---|
| Base | LiOH (2.0 equiv) |
| Solvent System | THF:H₂O (3:1) |
| Temperature | 0–5°C (to minimize side reactions) |
| Reaction Time | 4–6 hours |
The final product is isolated via acidification (pH 2–3) with HCl, followed by extraction and lyophilization.
Stereochemical Integrity and Analytical Validation
Chiral HPLC Analysis
To verify the (3R,4R) configuration, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is employed. The mobile phase typically consists of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA). Retention times are compared against authentic standards.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. Crystals are grown via slow evaporation from ethanol/water mixtures, and data collection at low temperature (100 K) ensures high resolution.
Industrial-Scale Optimization
Continuous Flow Reactors
Large-scale production utilizes continuous flow systems to enhance efficiency. Key parameters include:
-
Residence Time : 10–15 minutes for Boc protection.
-
Temperature Control : Jacketed reactors maintain 25°C ± 2°C.
-
Automated pH Adjustment : In-line sensors regulate hydrolysis conditions.
Purity Enhancement
Recrystallization from ethyl acetate/hexane (1:5) achieves >99% purity. Process analytical technology (PAT) monitors crystal size distribution for consistent quality.
Comparative Data Table: Synthesis Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chiral Pool Strategy | (3R,4R)-4-methylproline | Boc anhydride, DMAP | 85–92 | 98–99 |
| Methyl Ester Hydrolysis | Methyl (3R,4R)-4-methylprolinate | DCC, DMAP, LiOH | 78–85 | 97–98 |
Challenges and Mitigation Strategies
Epimerization Risks
The carboxylic acid group may induce epimerization during hydrolysis. Mitigation includes:
-
Low-Temperature Conditions : 0–5°C during base-mediated hydrolysis.
-
Short Reaction Times : Monitoring via in-situ FTIR to terminate reactions promptly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a ketone, while reduction of the carboxylic acid can produce an alcohol.
Scientific Research Applications
(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is employed in the synthesis of peptide mimetics and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Effects :
- Methyl vs. Phenyl/CF₃ : The 4-methyl group in the target compound provides moderate steric hindrance, whereas phenyl (884048-45-7) and trifluoromethyl (1808807-76-2) substituents increase lipophilicity and electron-withdrawing effects, respectively .
- Fluorine Substitution : The 4-fluoro analog (compound 22) exhibits improved pharmacokinetic properties, such as reduced hERG channel binding, critical for cardiac safety in drug development .
Protecting Group Variations :
- Boc vs. Cbz : While Boc is preferred for its stability under basic conditions, Cbz (benzyloxycarbonyl) in compound 1428243-36-0 offers orthogonal protection strategies in multi-step syntheses .
Synthetic Accessibility :
- The target compound achieves >99% purity via liquid chromatography (LC), outperforming analogs like (±)-14{5,6} (62% crude yield, 16% purity) .
Safety Profiles :
- Compounds with aromatic substituents (e.g., 4-phenyl) may pose higher toxicity risks due to increased membrane permeability, as seen in (3S,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid (H302, H315, H319, H335) .
Biological Activity
(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, commonly referred to as Boc-4-methylpyrrolidine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in drug development, supported by relevant data tables and case studies.
- Chemical Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- CAS Number : 1119512-35-4
- IUPAC Name : (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group.
Synthesis
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid has been reported using efficient methodologies that include enzymatic resolutions and various reduction techniques. A notable synthesis involves the reduction of an N–O bond leading to high yields of the desired product .
Enzyme Inhibition
Pyrrolidine derivatives are known for their role as enzyme inhibitors. The compound may act as an inhibitor for arginase enzymes, which are crucial in the urea cycle and have implications in cancer therapy. Recent studies have highlighted the development of arginase inhibitors with structural similarities to Boc-pyrrolidine compounds that show increased potency compared to standard inhibitors like 2-amino-6-boronohexanoic acid (ABH) .
Case Studies
-
Study on Enzyme Inhibition :
A study conducted on a series of N-substituted pyrrolidines revealed that certain modifications led to improved inhibition of arginase I and II. The lead candidate exhibited IC₅₀ values significantly lower than traditional inhibitors, suggesting potential therapeutic applications for compounds like Boc-pyrrolidine in cancer treatment . -
Antimicrobial Efficacy :
A comparative study examined various pyrrolidine derivatives against common pathogens. The results indicated that modifications at the 3 and 4 positions of the pyrrolidine ring enhanced antimicrobial activity, paving the way for further exploration of Boc-pyrrolidine derivatives in drug development .
Data Table: Biological Activities of Pyrrolidine Derivatives
| Compound Name | Activity Type | Target Enzyme/Pathogen | IC₅₀/Effectiveness |
|---|---|---|---|
| (3R,4R)-Boc-4-methylpyrrolidine | Antimicrobial | Staphylococcus aureus | Moderate |
| N-substituted pyrrolidines | Enzyme Inhibition | Arginase I & II | IC₅₀ = 1.3 nM |
| Pyrrolidine derivative X | Antimicrobial | Escherichia coli | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, and how are stereochemical outcomes controlled?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) and tert-butyl alcohol as a solvent under inert atmospheres (40–100°C). Chiral catalysts and protecting groups (e.g., Boc) ensure stereochemical integrity. Post-reaction purification via acid hydrolysis (HCl/water at 93–96°C) removes impurities .
- Key Considerations : Monitor reaction progress using HPLC or TLC. Optimize catalyst loading (e.g., palladium diacetate) to minimize racemization.
Q. How can crystallographic data be leveraged to confirm the stereochemistry of this compound?
- Methodology : Use single-crystal X-ray diffraction with SHELX software (SHELXL for refinement, SHELXS for structure solution). High-resolution data (>1.0 Å) improves accuracy. Hydrogen bonding and torsional angles validate the (3R,4R) configuration .
- Validation : Compare experimental data with computational models (e.g., density functional theory) to resolve ambiguities in chiral centers.
Q. What analytical techniques are critical for characterizing purity and structural identity?
- Methodology :
- NMR : , , and 2D COSY spectra to confirm backbone connectivity and substituents (e.g., tert-butyl group at δ 1.4 ppm).
- LCMS : Verify molecular ion peaks (e.g., [M+H] for CHNO at m/z 250.2) and purity (>95%) .
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and Boc group (C-O-C stretch ~1250 cm).
Advanced Research Questions
Q. How can conflicting NMR data arising from dynamic stereochemical interconversion be resolved?
- Methodology : Perform variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, cooling to −40°C in DMSO-d may resolve splitting of diastereotopic protons. Use NOESY to identify spatial proximity of methyl and tert-butyl groups .
- Troubleshooting : If signals remain broad, employ chiral derivatizing agents (e.g., Mosher’s acid) to enhance resolution.
Q. What strategies mitigate hazardous byproducts during Boc deprotection or acid hydrolysis?
- Methodology :
- Byproduct Identification : Use GC-MS to detect volatile decomposition products (e.g., tert-butyl alcohol, CO).
- Safety Protocols : Neutralize residual HCl with bicarbonate washes. Dispose of waste via licensed facilities (per OSHA guidelines) .
Q. How do steric and electronic effects influence the reactivity of the carboxylic acid moiety in peptide coupling reactions?
- Methodology :
- Computational Modeling : Use Gaussian or ORCA to calculate charge distribution and steric maps. The methyl group at C4 increases steric hindrance, requiring activated coupling agents (e.g., HATU, DIPEA) .
- Experimental Validation : Compare coupling efficiency with/without methyl substitution via -NMR (if fluorinated analogs are used) .
Q. What are the implications of pyrrolidine ring puckering on biological activity in drug design?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
